molecular formula C14H21N3O2 B5802271 N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide

N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B5802271
M. Wt: 263.34 g/mol
InChI Key: PQFREOYSSRQJAS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenyl group and a methylpiperazinyl group connected by an acetamide linkage, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-16-7-9-17(10-8-16)11-14(18)15-12-5-3-4-6-13(12)19-2/h3-6H,7-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFREOYSSRQJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline and 4-methylpiperazine.

    Acylation Reaction: 2-methoxyaniline undergoes acylation with chloroacetyl chloride to form N-(2-methoxyphenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(2-methoxyphenyl)chloroacetamide is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide linkage can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or sodium methoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl group and the piperazinyl group contribute to its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine

Uniqueness

N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the piperazinyl group contributes to its pharmacological potential.

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